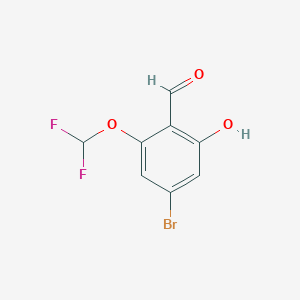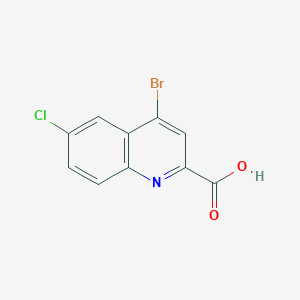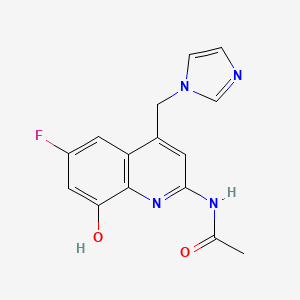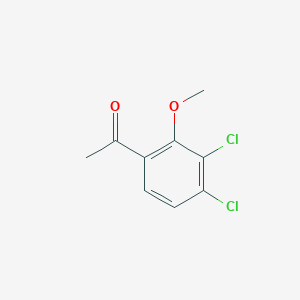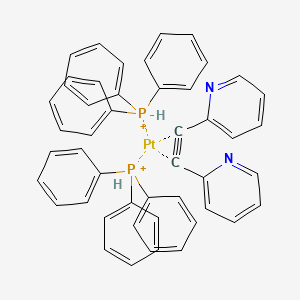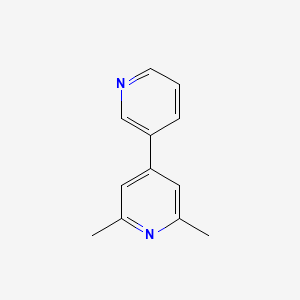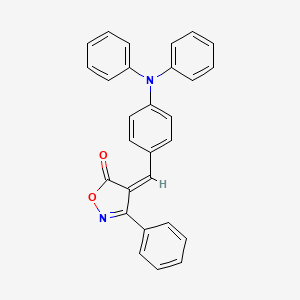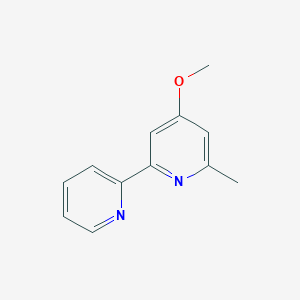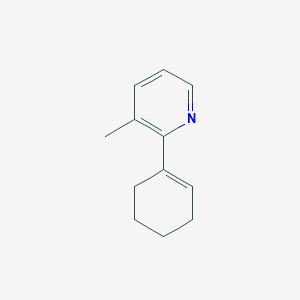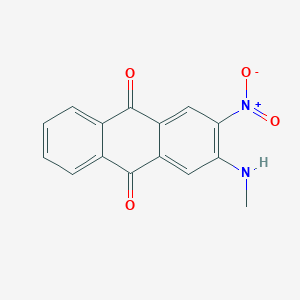
2-(Methylamino)-3-nitroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-3-nitroanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a methylamino group and a nitro group attached to the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-3-nitroanthracene-9,10-dione typically involves the nitration of anthracene-9,10-dione followed by the introduction of a methylamino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitroanthracene-9,10-dione is then subjected to a methylation reaction using methylamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-3-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene-9,10-dione.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylamino)-3-nitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-3-nitroanthracene-9,10-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simple amine with stimulant properties.
Methylhexanamine: A stimulant used in dietary supplements.
Uniqueness
2-(Methylamino)-3-nitroanthracene-9,10-dione is unique due to its combination of a nitro group and a methylamino group on the anthracene-9,10-dione core. This structural arrangement imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.
Properties
CAS No. |
62468-73-9 |
|---|---|
Molecular Formula |
C15H10N2O4 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-(methylamino)-3-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C15H10N2O4/c1-16-12-6-10-11(7-13(12)17(20)21)15(19)9-5-3-2-4-8(9)14(10)18/h2-7,16H,1H3 |
InChI Key |
LRACGVDFZUWULZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



